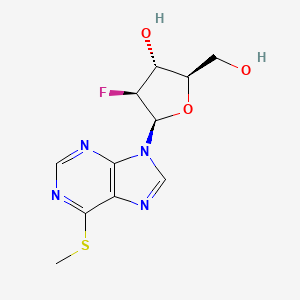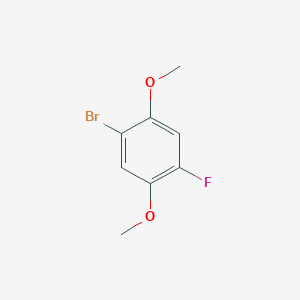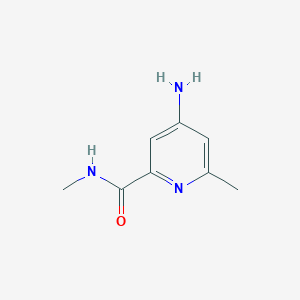
1-(3-ethyl-6-quinoxalinyl)Ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethyl-6-quinoxalinyl)Ethanone is a heterocyclic organic compound with the molecular formula C12H12N2O. It belongs to the quinoxaline family, which is characterized by a fused benzene and pyrazine ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Ethyl-6-quinoxalinyl)Ethanone can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminobenzene with α-diketones under acidic conditions. This reaction typically proceeds via the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring . Another method involves the cyclization of o-phenylenediamine with α-haloketones or α-haloesters .
Industrial Production Methods: Industrial production of this compound often employs cost-effective and scalable methods. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Ethyl-6-quinoxalinyl)Ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the compound can yield dihydroquinoxalines using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated, nitrated, or sulfonated quinoxalines.
Applications De Recherche Scientifique
1-(3-Ethyl-6-quinoxalinyl)Ethanone has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(3-Ethyl-6-quinoxalinyl)Ethanone involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity in chemical and industrial applications .
Comparaison Avec Des Composés Similaires
- 1-(3-Methyl-2-quinoxalinyl)ethanone
- 1-(4-Quinolinyl)ethanone
- 2-Acetylpyrrole
- 3′-Methoxyacetophenone
Comparison: 1-(3-Ethyl-6-quinoxalinyl)Ethanone is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct electronic and steric properties. This uniqueness allows it to exhibit different reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C12H12N2O |
|---|---|
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
1-(3-ethylquinoxalin-6-yl)ethanone |
InChI |
InChI=1S/C12H12N2O/c1-3-10-7-13-11-5-4-9(8(2)15)6-12(11)14-10/h4-7H,3H2,1-2H3 |
Clé InChI |
SDHJDVLCAJHWFQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN=C2C=CC(=CC2=N1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


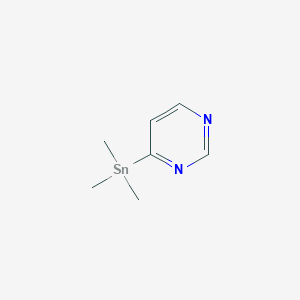
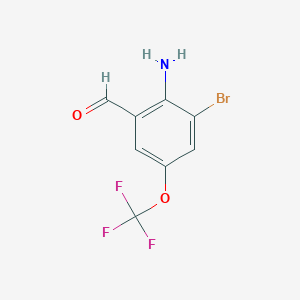
![1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid)](/img/structure/B13920878.png)
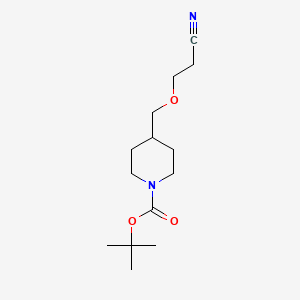
![5-methoxy-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13920893.png)
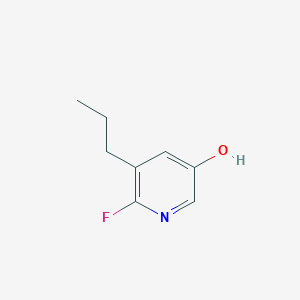
![5-[[2-(1,1-Dimethylethoxy)-2-oxoethyl]amino]-2-pyrimidinecarboxylic acid](/img/structure/B13920907.png)
![N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13920926.png)

![(1-Benzyl-7-chloro-5-iodo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)methanol](/img/structure/B13920940.png)
